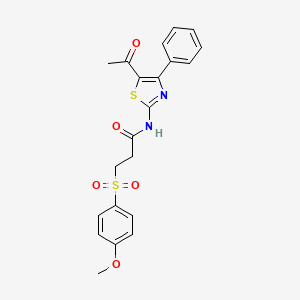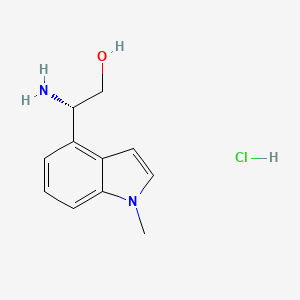![molecular formula C23H11Cl2F3N2O4 B2650732 (5Z)-4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-[(4-nitrophenyl)methylidene]furan-2-one CAS No. 338396-72-8](/img/structure/B2650732.png)
(5Z)-4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-[(4-nitrophenyl)methylidene]furan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-[(4-nitrophenyl)methylidene]furan-2-one is a useful research compound. Its molecular formula is C23H11Cl2F3N2O4 and its molecular weight is 507.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Furan Derivatives in Medical Research
Furan derivatives, such as nifuratel, have been evaluated for their activity against urinary infections, showcasing their potential as antimicrobial agents. Nifuratel has shown efficacy against both Gram-negative and Gram-positive organisms, including therapeutic actions against Candida and Trichomonas, highlighting the broader potential of furan derivatives in developing new treatments for infections (Tynan, Macis, & Ward‐Mcquaid, 1969).
Nitrophenyl Compounds in Environmental Health
Compounds containing nitrophenyl groups have been studied for their environmental health implications. For example, research on toxic encephalopathy and methemoglobinemia following poisoning by specific nitrophenyl-containing compounds has revealed the need for caution in industrial production due to the toxic potential of these substances when inhaled (Tao et al., 2022). This underscores the importance of understanding the toxicological profiles of such compounds for environmental and occupational health.
Chlorophenyl Compounds in Pesticide Exposure
Chlorophenyl components are frequently found in pesticides and their metabolites. Studies on pesticide residues, such as those involving chlorpyrifos, a compound with a chlorophenyl moiety, have indicated widespread exposure among populations. Investigations into the urinary metabolites of organophosphate and pyrethroid pesticides in children have demonstrated the presence and potential health impacts of chlorophenyl compounds, highlighting the need for monitoring and regulating exposure to such chemicals (Bravo et al., 2019).
Propriétés
IUPAC Name |
(5Z)-4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-[(4-nitrophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H11Cl2F3N2O4/c24-15-5-3-13(4-6-15)19-18(9-12-1-7-16(8-2-12)30(32)33)34-22(31)20(19)21-17(25)10-14(11-29-21)23(26,27)28/h1-11H/b18-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVADYNIXSLYIAC-NVMNQCDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=C(C(=O)O2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=C(C(=O)O2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H11Cl2F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-Bromophenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-d ione](/img/structure/B2650653.png)


![6-chloro-N-{1-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]ethyl}pyridine-2-carboxamide](/img/structure/B2650657.png)
![7-chloro-N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2650658.png)

![3,4,5-Trimethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2650661.png)
![2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-chloropyrimidine](/img/structure/B2650663.png)
![Methyl 2-amino-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2650664.png)
![N-(4-ethoxyphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2650668.png)



